molecular formula C8H8ClF2N3 B2586908 (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride CAS No. 1201597-24-1

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No.: B2586908
CAS No.: 1201597-24-1
M. Wt: 219.62 g/mol
InChI Key: HXUXEANWQQEVMR-UHFFFAOYSA-N
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Description

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H8ClF2N3 and a molecular weight of 219.62 . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4,5-difluoro-1H-1,3-benzodiazole with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Scientific Research Applications

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is unique due to the presence of two fluorine atoms at specific positions on the benzodiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1201597-24-1

Molecular Formula

C8H8ClF2N3

Molecular Weight

219.62 g/mol

IUPAC Name

(4,5-difluoro-1H-benzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7F2N3.ClH/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5;/h1-2H,3,11H2,(H,12,13);1H

InChI Key

HXUXEANWQQEVMR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl.Cl

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a MeOH 144 mL solution of the product obtained in Step B (13.9 g, 48.9 mmol) was added acetyl chloride (16.6 g, 212 mmol) at room temperature. The reaction mixture (solution) was heated to 55° C. in an oil bath for 1 hr and then cooled to room temperature. Resulting suspension was cooled in an ice-water bath and the precipitate was collected by suction filtration and dried to give the title compound (12.5 g). LC/MS; m/z 184(M+H).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One
Name
title compound

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